N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(cyclopropanecarbonyl)piperidine-3-carboxamide
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(cyclopropanecarbonyl)piperidine-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a piperidine ring bearing a cyclopropanecarbonyl group
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(cyclopropanecarbonyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(17-6-4-12-27(14-17)23(29)15-10-11-15)24-18-7-3-5-16(13-18)21-25-19-8-1-2-9-20(19)26-21/h1-3,5,7-9,13,15,17H,4,6,10-12,14H2,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIMDCULRQTWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(cyclopropanecarbonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The phenyl group is then introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
The piperidine ring is often constructed through cyclization reactions involving amines and carbonyl compounds. The cyclopropanecarbonyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts. Finally, the carboxamide linkage is formed through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(cyclopropanecarbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives. Substitution reactions on the phenyl group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(cyclopropanecarbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(cyclopropanecarbonyl)piperidine-3-carboxamide
- N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(cyclopropanecarbonyl)piperidine-3-carboxylate
- N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(cyclopropanecarbonyl)piperidine-3-carboxylamide
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a benzimidazole moiety with a cyclopropanecarbonyl-substituted piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
